molecular formula C9H15N3 B13063781 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13063781
M. Wt: 165.24 g/mol
InChI Key: QMOZOYXFHHEPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-ethyl-5-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of oncology. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation, making it a potential candidate for anticancer drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives are being explored for use in electronic devices, sensors, and other advanced technologies .

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The binding of the compound to CDK2 involves hydrogen bonding and hydrophobic interactions, stabilizing the inactive form of the enzyme and preventing its activation .

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-7(2)6-10-9-4-5-11-12(8)9/h4-5,7-8,10H,3,6H2,1-2H3

InChI Key

QMOZOYXFHHEPSM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=CC=NN12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.